N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O2/c1-24-13-7-2-9(16)8-12(13)18-15(23)14-19-21-22(20-14)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVCRRNYGLDCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The molecular formula of this compound is C16H14ClFN4O2, with a molecular weight of 348.76 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The tetrazole moiety is believed to play a crucial role in binding affinity and selectivity towards these targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, particularly gram-positive bacteria such as Staphylococcus aureus and gram-negative strains like Escherichia coli .
Anticancer Potential
In cancer research, compounds containing tetrazole rings have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer types through apoptosis induction .
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Vancomycin | 1 |
| Escherichia coli | 16 | Ciprofloxacin | 4 |
Study 2: Cytotoxicity in Cancer Cells
A separate study investigated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM .
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
Comparison with Similar Compounds
Research Findings and Trends
- Antimicrobial Activity: Fluorophenyl and chlorophenyl substituents are recurrent in antimicrobial agents (e.g., ).
- Cancer Applications : Analogs like Compound 22 () highlight the role of chloro-methoxy motifs in disrupting protein-protein interactions (e.g., E6/p53), suggesting possible anticancer applications for the target compound .
- Metabolic Stability : Methoxy groups (target compound) generally exhibit slower oxidative metabolism compared to hydroxylated analogs, as seen in .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?
- Methodology :
- Condensation Reactions : Use potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF) under reflux (70–80°C, 2–4 hours). For example, sodium metabisulfite can facilitate cyclization in benzothiazole synthesis .
- Purification : Crystallization from ethanol or methanol yields pure crystals (81% yield reported in benzothiazole analogs) .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining to track reaction progress .
- Table 1 : Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | K₂CO₃, DMF, reflux (2 hrs) | 81 | |
| Cyclization | Na₂S₂O₅, DMF, reflux (2 hrs) | 79 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorophenyl aromatic signals) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O/N motifs) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
Advanced Research Questions
Q. How does the substitution pattern (chloro, methoxy, fluorophenyl) influence biological activity and receptor binding?
- Structure-Activity Relationship (SAR) :
- The 4-fluorophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., cyclooxygenase COX-2) .
- Methoxy at the 2-position improves metabolic stability by sterically hindering oxidative demethylation .
- Chloro substitution increases electron-withdrawing effects, potentially modulating enzyme inhibition potency .
- Example : Analogous carboxamides with 4-fluorophenyl groups show nanomolar affinity for cannabinoid receptors in vitro .
Q. What in vitro models are suitable for assessing metabolic stability?
- Hepatocyte Incubations : Use primary human hepatocytes (1 mg/mL compound, 24-hour incubation) to identify phase I/II metabolites via LC-MS/MS .
- Key Parameters : Measure half-life (t₁/₂), intrinsic clearance (Clₚ), and metabolite profiling (e.g., hydroxylation, glucuronidation) .
Q. How can computational docking predict interactions with cyclooxygenase (COX) enzymes?
- Pharmacophore Modeling : Map electrostatic/hydrophobic features of the tetrazole-carboxamide core to COX-2’s active site (e.g., Val523, Tyr355) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. Are there contradictions in reported synthetic yields, and how can they be resolved?
- Key Variables :
- Catalyst Loading : Higher K₂CO₃ equivalents (1.5–2.0 eq) improve yields in SNAr reactions .
- Solvent Choice : DMF vs. acetonitrile affects reaction rates (e.g., 81% in DMF vs. 65% in MeCN) .
- Resolution : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) .
Data Contradiction Analysis
- Synthesis Yields : Discrepancies arise from solvent purity (e.g., anhydrous DMF vs. technical grade) and crystallization conditions (slow cooling vs. rapid precipitation) .
- Bioactivity Variability : Differences in assay protocols (e.g., ATP levels in cell viability tests) may skew IC₅₀ values. Standardize using reference inhibitors (e.g., celecoxib for COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
